molecular formula C19H19N3O2S B2875229 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 309268-47-1

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2875229
CAS No.: 309268-47-1
M. Wt: 353.44
InChI Key: MNSBTSUOMFYBNT-UHFFFAOYSA-N
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Description

“(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone” is a benzothiazole-piperazine hybrid compound characterized by a benzothiazole moiety linked to a piperazine ring, which is further acylated by a 2-methoxyphenyl methanone group. This scaffold is designed to leverage the pharmacophoric features of benzothiazoles (noted for anticancer and antimicrobial activity) and piperazine (a flexible linker enhancing receptor binding). The 2-methoxy group on the phenyl ring may modulate electronic properties and solubility .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-16-8-4-2-6-14(16)18(23)21-10-12-22(13-11-21)19-20-15-7-3-5-9-17(15)25-19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSBTSUOMFYBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring. Subsequent reactions introduce the piperazine and methoxyphenyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like copper(II) sulfate pentahydrate can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and tuberculosis.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural and Analytical Data of Selected Benzothiazole-Piperazine Derivatives

Compound ID/Name Substituents/Modifications Molecular Weight (g/mol) Elemental Analysis (C/H/N) Key Spectral Data (NMR, MS) Reference
Target Compound: (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone 2-Methoxyphenyl methanone Not explicitly reported Not reported Not provided in evidence
5i () Diphenyltriazolylthio-methyl triazole 593.17 C: 60.77%; H: 4.63%; N: 21.29% ¹H/¹³C NMR peaks for aromatic, triazole, and carbonyl groups
5j () Benzothiazolylthio-methyl triazole 507.10 C: 54.31%; H: 4.24%; N: 19.39% Distinct ¹H NMR signals for benzothiazole and triazole
9ea () 4-Methoxyphenylsulfonyl-piperazine 483.00 Not reported ¹H NMR: δ 8.20–7.20 (aromatic); MS: [M+H]⁺ = 483
13 () 4-Chlorophenylpiperazine-butyl Not reported Not reported ¹H NMR: δ 7.60–6.80 (aromatic)
17 () 2-Aminoethyl-piperazine Not reported Not reported ¹H NMR: δ 3.70–3.20 (piperazine)

Key Observations:

  • Substituent Impact: Electron-Donating Groups: The 2-methoxy group in the target compound may enhance solubility compared to electron-withdrawing groups (e.g., chloro in 13 or sulfonyl in 9ea) .
  • Spectral Trends :
    • Aromatic protons in ¹H NMR consistently appear between δ 6.80–8.20 for benzothiazole and phenyl groups across analogs .
    • Piperazine protons resonate at δ 3.20–3.70, confirming the integrity of the piperazine core .

Key Insights:

  • Anticancer Potential: Compounds 5i–5l demonstrate cytotoxicity likely due to triazole-thioether substituents enhancing DNA intercalation or enzyme inhibition . The target compound’s 2-methoxy group may offer similar advantages.
  • Enzyme Inhibition : Sulfonamide-bearing analogs (9ea–9ee ) show potent CA inhibition, suggesting that substituent electronics (e.g., sulfonyl groups) critically influence enzyme binding .
  • Receptor Affinity : The chlorophenyl group in 13 confers 5HT1A receptor affinity, whereas the target compound’s methoxyphenyl group may favor other targets (e.g., kinases or transporters) .

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone has gained attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H21_{21}N3_3O4_4S
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 941962-12-5

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperazine and methoxyphenyl ketones. The process often requires specific conditions such as temperature control and the use of solvents to achieve high yields.

Antimycobacterial Activity

Research indicates that derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibit significant antimycobacterial properties. A study evaluated thirty-six compounds against Mycobacterium tuberculosis, revealing that several exhibited minimum inhibitory concentrations (MICs) in the low micromolar range (1–10 µM), indicating potent activity against this pathogen .

CompoundMIC (µM)Cytotoxicity
Compound A2.35Low
Compound B7.94Low
Compound C5.00Moderate

Anticancer Activity

The compound has shown promising anticancer activity in various studies. In vitro evaluations demonstrated that it could induce apoptosis in cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of anti-apoptotic proteins such as Bcl-2, leading to enhanced cell death in malignancies .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. One study reported an IC50 value of 2.7 µM for a related compound, suggesting potential therapeutic applications for cognitive decline .

Case Studies

  • Case Study on Antimycobacterial Activity :
    • Objective : To evaluate the effectiveness of synthesized benzo[d]thiazole derivatives against Mycobacterium tuberculosis.
    • Findings : Out of thirty-six tested compounds, seventeen showed significant antimycobacterial activity with MIC values ranging from 1–10 µM, indicating their potential as new anti-tubercular agents .
  • Case Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.
    • Findings : The compound demonstrated significant cytotoxicity against several cancer types, with mechanisms involving apoptosis through Bcl-2 inhibition .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes such as AChE and potentially others involved in metabolic pathways related to cancer and infection.
  • Induction of Apoptosis : By targeting anti-apoptotic proteins like Bcl-2, the compound promotes programmed cell death in cancer cells.
  • Antimicrobial Action : Its structure allows for interaction with bacterial cell membranes or essential metabolic pathways, disrupting their function.

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